1-Amino-1-deoxy-scyllo-inositol

概要

説明

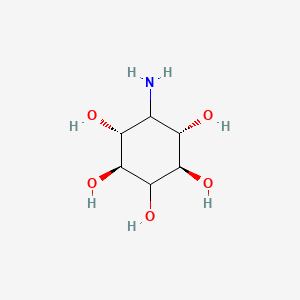

1-Amino-1-deoxy-scyllo-inositol is a cyclitol derivative, specifically an amino cyclitol. It is structurally related to scyllo-inositol, with an amino group replacing one of the hydroxyl groups.

準備方法

Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-scyllo-inositol can be synthesized through several methods. One common approach involves the reduction of scyllo-inosose followed by amination. The reaction typically requires a reducing agent such as sodium borohydride and an amine source like ammonium chloride .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific microorganisms that can produce the compound naturally. This biotechnological approach is favored for its efficiency and sustainability .

化学反応の分析

Types of Reactions: 1-Amino-1-deoxy-scyllo-inositol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form different cyclitol derivatives.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride.

Substitution: Conditions often involve acidic or basic catalysts.

Major Products:

- Oxidation products include oxo-cyclitols.

- Reduction products are various cyclitol derivatives.

- Substitution reactions yield a range of functionalized cyclitols .

科学的研究の応用

1-Amino-1-deoxy-scyllo-inositol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for potential therapeutic effects, including neuroprotective properties.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of 1-amino-1-deoxy-scyllo-inositol involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and influence cellular signaling processes. The compound’s effects are mediated through its ability to bind to and alter the function of various proteins and enzymes .

類似化合物との比較

Scyllo-inositol: The parent compound with all hydroxyl groups intact.

Myo-inositol: Another cyclitol with a different stereochemistry.

Quercitols: A group of deoxyinositols with similar structures.

Uniqueness: 1-Amino-1-deoxy-scyllo-inositol is unique due to the presence of an amino group, which imparts distinct chemical and biological properties.

生物活性

1-Amino-1-deoxy-scyllo-inositol (also known as scyllo-inosamine) is a cyclitol derivative that has garnered attention for its diverse biological activities. Structurally, it features an amino group replacing one of the hydroxyl groups found in scyllo-inositol, which influences its biochemical properties and interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C6H13NO5

- Molecular Weight : 175.17 g/mol

- CAS Number : 16051-25-5

This compound primarily interacts with specific enzymes and cellular pathways:

Target Enzymes

- Scyllo-Inosamine 4-Kinase : Acts as a substrate for this enzyme, influencing the biosynthesis of critical metabolites such as this compound 4-phosphate, which is involved in the production of streptomycin, an important aminoglycoside antibiotic.

Inhibition of Enzymatic Activity

- It has been shown to inhibit glucocerebrosidase, an enzyme linked to Gaucher's disease and other metabolic disorders. This inhibition may lead to altered metabolic pathways and cellular signaling.

Biological Activities

This compound exhibits several key biological activities:

Cellular Signaling

- It plays a significant role in the synthesis of inositol phosphates, which are crucial for various cellular processes including signal transduction and membrane trafficking . These inositol derivatives act as second messengers in insulin signaling pathways, potentially influencing glucose metabolism and insulin sensitivity.

Neuroprotective Properties

- Research indicates that scyllo-inosamine can stabilize non-toxic forms of β-amyloid proteins associated with Alzheimer's disease. This stabilization may help mitigate the formation of toxic aggregates that contribute to neurodegeneration .

Antibacterial Activity

- Preliminary studies suggest that this compound may modulate bacterial adhesion to host cells, indicating potential applications in developing new antibacterial therapies . Its ability to interact with host immune cells could also influence immune responses during infections.

Study on Neuroprotection

A study conducted by McLaurin et al. demonstrated that scyllo-inosamine could induce structural changes in neurotoxic components of senile plaques, effectively blocking fibril formation associated with Alzheimer's disease . This suggests a potential therapeutic role for scyllo-inosamine in neurodegenerative diseases.

Diabetes and Metabolic Regulation

In animal models, varying doses of this compound have been shown to modulate cellular metabolism without significant adverse effects. Lower doses particularly influenced insulin signaling pathways, suggesting its utility in managing metabolic disorders such as diabetes .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Role |

|---|---|---|

| Scyllo-Inosamine | Amino group substitution on scyllo-inositol | Involved in metabolic pathways |

| Myo-Inositol | Six-membered ring structure without amino group | Key player in cell signaling |

| D-Chiro-Inositol | Epimer of myo-inositol | Important in insulin signaling |

| L-Inositol | Stereoisomer of myo-inositol | Functions in various cellular processes |

Uniqueness of this compound : The presence of an amino group enhances its reactivity and biological roles compared to its analogs, particularly in metabolic regulation and enzyme interactions .

特性

IUPAC Name |

(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/t1?,2-,3+,4+,5-,6? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAOTICXQLILTC-UYSNGIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306482 | |

| Record name | myo-Inositol, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-22-0 | |

| Record name | myo-Inositol, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of scyllo-inosamine?

A: Scyllo-inosamine plays a crucial role as a precursor in the biosynthesis of 2-deoxystreptamine (DOS) [, ], a key component of numerous clinically important aminoglycoside antibiotics, such as butirosin, neomycin, and kanamycin [, , ].

Q2: How is scyllo-inosamine involved in bacterial symbiosis?

A: Scyllo-inosamine is a precursor to 3-O-methyl-scyllo-inosamine (3-O-MSI), a type of rhizopine [, , ]. Rhizopines are compounds produced by certain strains of nitrogen-fixing bacteria, such as Sinorhizobium meliloti, within legume root nodules [, , , , ]. These rhizopine-producing strains can catabolize these compounds, giving them a competitive advantage for nodulation and survival in the rhizosphere [, , , , ].

Q3: What is the molecular formula and weight of scyllo-inosamine?

A3: The molecular formula of scyllo-inosamine is C6H13NO5. Its molecular weight is 179.17 g/mol.

Q4: Is there any spectroscopic data available for scyllo-inosamine?

A: Yes, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing scyllo-inosamine and its derivatives [, ]. These studies provide valuable information about the structure and conformation of the molecule.

Q5: How is scyllo-inosamine synthesized in bacteria?

A: In S. meliloti, scyllo-inosamine is synthesized from glucose-6-phosphate through a series of enzymatic reactions. The pathway involves the oxidation of glucose-6-phosphate to 2-deoxy-scyllo-inosose, followed by transamination with L-glutamine catalyzed by the enzyme L-glutamine:2-deoxy-scyllo-inosose aminotransferase (BtrS) [].

Q6: How is scyllo-inosamine catabolized?

A: Scyllo-inosamine catabolism in S. meliloti is linked to the myo-inositol catabolic pathway []. A key enzyme in this process is myo-inositol dehydrogenase (IdhA), which is essential for both myo-inositol and scyllo-inosamine utilization [].

Q7: Which genes are involved in the biosynthesis and catabolism of rhizopines like 3-O-methyl-scyllo-inosamine?

A: In S. meliloti, the biosynthesis of 3-O-MSI is governed by the mos (methylation of scyllo-inosamine) genes, while its catabolism is controlled by the moc (methylated opine catabolism) genes [, , , , ].

Q8: Where are these genes located in the bacterial genome?

A: Both mos and moc genes are typically located on the symbiotic plasmid (Sym plasmid) of S. meliloti [, ]. This close linkage suggests co-evolution and potential importance in the symbiotic relationship.

Q9: Are these genes present in all S. meliloti strains?

A: No, the presence of mos and moc genes is limited to specific strains of S. meliloti []. These genes are not commonly found in other soil bacteria, making them potentially useful as selectable markers for tracking genetically modified organisms [].

Q10: How is scyllo-inosamine converted to 2-deoxystreptamine in butirosin biosynthesis?

A: The conversion of scyllo-inosamine to DOS in butirosin biosynthesis requires several enzymatic steps. A key enzyme involved in this process is BtrN, a radical SAM dehydrogenase [, , ]. BtrN catalyzes the two-electron oxidation of scyllo-inosamine to amino-dideoxy-scyllo-inosose, an essential precursor to DOS [, ].

Q11: What is unique about the BtrN enzyme?

A: BtrN belongs to a rare subclass of radical SAM enzymes called radical SAM dehydrogenases [, ]. These enzymes utilize a radical-based mechanism for two-electron oxidation reactions, distinct from the more common NAD-dependent dehydrogenases.

Q12: How does the structure of BtrN facilitate its function?

A: BtrN exhibits a unique structural fold compared to other radical SAM enzymes, featuring a (β5/α4) motif instead of the typical (β/α)6 architecture []. This modification in the core fold is thought to be crucial for its interaction with SAM and its substrate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。